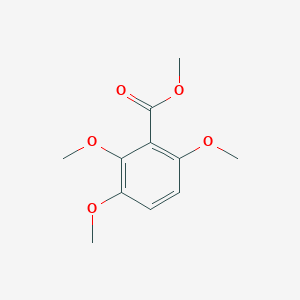

Methyl 2,3,6-trimethoxybenzoate

Description

Properties

CAS No. |

60241-75-0 |

|---|---|

Molecular Formula |

C11H14O5 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

methyl 2,3,6-trimethoxybenzoate |

InChI |

InChI=1S/C11H14O5/c1-13-7-5-6-8(14-2)10(15-3)9(7)11(12)16-4/h5-6H,1-4H3 |

InChI Key |

AHBPFQOTLXXKTA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)OC)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2,3,6 Trimethoxybenzoate

Established Synthetic Routes and Strategies

Traditional syntheses of Methyl 2,3,6-trimethoxybenzoate rely on fundamental organic reactions, primarily esterification and methylation, applied in a strategic sequence.

Esterification Reactions for Methyl Benzoate (B1203000) Formation

The final step in many syntheses of this target molecule is the esterification of 2,3,6-trimethoxybenzoic acid. This transformation is most commonly achieved through acid-catalyzed esterification, often referred to as Fischer esterification. In this reaction, the carboxylic acid is treated with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from methanol. Elimination of water yields the methyl ester.

While effective, the efficiency of this reaction can be influenced by steric hindrance around the carboxylic acid group. For instance, benzoic acids with bulky substituents ortho to the carboxyl group, such as 2,4,6-trimethylbenzoic acid, are known to be difficult to esterify under standard conditions rsc.org. This highlights the importance of substrate structure in selecting the appropriate esterification conditions. Alternative methods include reacting the precursor acid with methylating agents like methyl iodide in the presence of a base such as potassium carbonate, which first forms the carboxylate salt before nucleophilic substitution occurs researchgate.net.

Methylation Protocols of Hydroxy- or Polyhydroxybenzoic Acid Precursors

A common strategy involves beginning with a more accessible precursor, such as a dihydroxy- or trihydroxybenzoic acid, and subsequently introducing the required methyl groups to form both the methoxy (B1213986) substituents and the methyl ester.

Diazomethane (CH₂N₂) is a highly effective, albeit hazardous, reagent for the methylation of carboxylic acids. semanticscholar.orgacs.org The reaction is typically rapid and proceeds under mild conditions, often by simply adding an ethereal solution of diazomethane to the carboxylic acid. semanticscholar.orgnih.gov The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid is transferred to diazomethane, forming a carboxylate anion and a methyldiazonium cation mdpi.comnih.gov. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas (N₂) as an excellent leaving group to form the methyl ester mdpi.comnih.gov. Due to its high reactivity, diazomethane can also methylate phenolic hydroxyl groups, making it possible to convert a polyhydroxybenzoic acid to a polymethoxy methyl benzoate in a single pot, though control over selectivity can be challenging.

A more controlled and versatile approach involves a stepwise synthesis that builds the molecule through a sequence of protection, methylation, and deprotection steps. This strategy allows for the precise installation of methoxy groups at desired positions. A representative synthesis can start from commercially available dihydroxybenzoic acids researchgate.net.

The process may begin with the esterification of the dihydroxybenzoic acid precursor. Subsequently, a regioselective protection strategy is employed. For example, the less sterically hindered hydroxyl group can be selectively acylated with a bulky protecting group like a pivaloyl group. This protected intermediate is then O-methylated using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. The final step involves the selective removal of the pivaloyl protecting group, typically via methanolysis, to reveal the free hydroxyl group, yielding a methyl hydroxy-methoxybenzoate researchgate.net. To achieve the target 2,3,6-trimethoxy substitution pattern, this sequence would be adapted using an appropriately substituted di- or trihydroxybenzoic acid precursor and potentially multiple protection/methylation cycles.

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Esterification | Precursor Dihydroxybenzoic Acid, Methanol (MeOH), Acid Catalyst | Forms the methyl ester functional group. |

| 2 | Regioselective Protection | Pivaloyl Chloride, Pyridine | Protects the less sterically hindered hydroxyl group. |

| 3 | O-Methylation | Dimethyl Sulfate (DMS) or Methyl Iodide (CH₃I), Base | Adds a methyl group to the unprotected hydroxyl group. |

| 4 | Deprotection | Methanolysis (e.g., NaOMe in MeOH) | Removes the pivaloyl protecting group to yield the final product. |

Novel Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign methods. In this context, transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for ester formation.

Palladium-Catalyzed Esterification of Benzylic Alcohols

A novel and increasingly explored strategy for synthesizing benzoate esters involves the direct oxidative esterification of benzylic alcohols. This method circumvents the need to pre-oxidize the alcohol to a carboxylic acid in a separate step. In this approach, a substituted benzylic alcohol can be reacted directly with methanol in the presence of a palladium catalyst and an oxidant, typically molecular oxygen from the air nih.gov.

The reaction is believed to proceed through the palladium-catalyzed aerobic oxidation of the benzylic alcohol to an intermediate aldehyde. This aldehyde can then either undergo further oxidation to a carboxylic acid, which subsequently undergoes esterification, or it can form a hemiacetal with methanol, which is then oxidatively converted to the ester. Various heterogeneous and homogeneous palladium catalysts have been developed for this transformation, offering benefits such as high efficiency, mild reaction conditions, and catalyst recyclability nih.gov. Although a specific application of this method for the synthesis of this compound is not widely documented, it represents a modern catalytic approach with high potential for the synthesis of a broad range of substituted methyl benzoates.

| Component | Example | Role |

|---|---|---|

| Substrate | Benzylic Alcohol | Starting material providing the benzoate backbone. |

| Reagent | Methanol | Source of the methyl group for the ester. |

| Catalyst | Pd(OAc)₂, Pd supported on nanoparticles | Facilitates the oxidation and esterification steps. |

| Oxidant | Air or O₂ | Terminal oxidant for the catalytic cycle. |

| Solvent | Ethanol or neat conditions | Reaction medium. |

| Temperature | 60-80 °C | Typical reaction temperature range. |

Heterogeneous Catalysis in Methyl Benzoate Synthesis (e.g., Solid Acid Catalysts)

The synthesis of methyl benzoates, including this compound, has traditionally relied on homogeneous catalysts like sulfuric acid and phosphoric acid. However, these catalysts pose challenges related to separation, recycling, and waste generation mdpi.com. Consequently, heterogeneous catalysts have emerged as a more environmentally benign and efficient alternative. Solid acid catalysts, in particular, have shown significant promise in esterification reactions.

These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues mdpi.com. A variety of solid acid catalysts have been explored for methyl benzoate synthesis, such as:

Iron-Supported Zirconium/Titanium Solid Acid Catalysts: Research has demonstrated the effectiveness of a series of Lewis solid acid catalysts, particularly iron-supported zirconium/titanium catalysts, in the synthesis of various methyl benzoates. These catalysts have been shown to be effective for benzoic acids with different substituents mdpi.com. The catalytic activity is influenced by the composition of the catalyst, with a specific ratio of Fe:Zr:Ti showing optimal performance mdpi.com. The presence of iron is believed to increase the catalyst's surface area and the number of acid sites, thereby enhancing its activity mdpi.com.

Layered Alkaline Earth Benzoates: Layered barium, calcium, and strontium benzoates have also been investigated as reusable heterogeneous catalysts for the methyl esterification of benzoic acid scielo.br. These materials, while showing some solubility during the reaction, can be recovered and have demonstrated consistent catalytic activity over multiple cycles scielo.br.

The use of these solid acid catalysts represents a significant advancement in the synthesis of methyl benzoates, offering a more sustainable approach compared to traditional homogeneous catalysis.

| Catalyst Type | Example | Key Advantages | Reference |

| Iron-Supported Solid Acid | Fe:Zr:Ti (2:1:1) | High catalytic activity, reusability, enhanced surface area and acid sites. | mdpi.com |

| Layered Metal Benzoates | Barium, Calcium, and Strontium Benzoates | Reusability, effective for esterification. | scielo.br |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields.

Elucidation of Electrophilic and Nucleophilic Reaction Mechanisms in Esterification

The Fischer esterification is a classic and widely used method for synthesizing esters, which proceeds via a nucleophilic acyl substitution mechanism vedantu.com. This reaction is based on the electrophilicity of the carbonyl carbon in the carboxylic acid and the nucleophilicity of the alcohol vedantu.com.

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of the benzoic acid derivative, increasing the electrophilicity of the carbonyl carbon vedantu.comlibretexts.org.

Nucleophilic Attack: The nucleophilic oxygen atom of methanol attacks the now more electrophilic carbonyl carbon vedantu.com.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate libretexts.org.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: A molecule of water is eliminated, and subsequent deprotonation yields the final ester product vedantu.com.

In the context of this compound synthesis, the carboxylic acid precursor would be 2,3,6-trimethoxybenzoic acid. The methoxy groups on the benzene (B151609) ring can influence the reactivity of the carboxylic acid through electronic effects.

Exploration of Radical Mechanisms in Benzoate Formation

While esterification is predominantly an ionic reaction, the possibility of radical-mediated pathways in benzoate formation is an area of scientific inquiry. Studies have shown that benzoate free radicals can be generated, for instance, through the UV irradiation of sodium benzoate, which can then induce crosslinking reactions researchgate.net.

The reaction of benzoic acid and benzoate with hydroxyl radicals has also been investigated using density functional theory rsc.orgresearchgate.net. These studies indicate that reaction pathways can involve the formation of pre-reactive complexes that alter the energy barriers of the reaction rsc.orgresearchgate.net. While not a direct synthetic route to methyl benzoate, this research provides insight into the potential for radical involvement in reactions of benzoic acid derivatives. The formation of a benzoate radical could potentially be followed by a reaction with a methyl radical source, though this is a less conventional pathway for ester synthesis.

Analysis of Steric and Electronic Influences on Reaction Outcomes

The outcome of the synthesis of this compound is significantly influenced by both steric and electronic factors.

Electronic Effects: The three methoxy groups on the benzene ring are electron-donating groups. Their positions (ortho, meta, and para relative to the carboxylic acid group) will affect the electron density on the carbonyl carbon. Generally, electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to unsubstituted benzoic acid learncbse.in.

Steric Effects: The presence of a methoxy group at the ortho position (position 2) introduces steric hindrance around the carboxylic acid group. This steric bulk can impede the approach of the nucleophile (methanol), potentially lowering the reaction rate and yield wikipedia.orgchemrxiv.org. The methoxy group at position 6 would further contribute to this steric hindrance. Research on other substituted benzoates has shown that large steric hindrance can have a regular effect on the catalytic activity and yield of methyl benzoates mdpi.com.

A careful balance of these electronic and steric effects is crucial for achieving a successful synthesis.

| Factor | Influence on Reaction | Specific to this compound |

| Electronic | Electron-donating groups can decrease the electrophilicity of the carbonyl carbon. | The three methoxy groups are electron-donating, potentially slowing the reaction rate. |

| Steric | Bulky groups near the reaction center can hinder the approach of the nucleophile. | The methoxy groups at positions 2 and 6 create significant steric hindrance around the carboxylic acid group. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes.

Optimization of Solvent Systems and Reaction Conditions

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes msu.eduuniroma1.it. Key to this is the optimization of solvent systems and reaction conditions.

Solvent Selection: The choice of solvent plays a critical role. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions nih.govnih.gov. For esterification reactions, traditional solvents can sometimes be replaced with more benign alternatives. The development of reactions in non-traditional media, such as ionic liquids, or in heterogeneous systems where the catalyst itself can be the solid phase, aligns with green chemistry principles nih.gov.

By carefully selecting solvents and optimizing reaction parameters, the synthesis of this compound can be made more sustainable and economically viable.

Atom Economy and Sustainability Considerations in the Synthesis of this compound

The growing emphasis on green chemistry principles in organic synthesis necessitates a critical evaluation of synthetic routes, not only in terms of yield and efficiency but also with respect to their environmental impact. Atom economy and other sustainability metrics provide a framework for assessing the "greenness" of a chemical process. This section will delve into the atom economy of a known synthetic method for this compound and discuss broader sustainability considerations.

Atom Economy Calculation

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The calculation is based on the molecular weights of the reactants and the target molecule, assuming a 100% yield. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

One reported high-yield synthesis of this compound involves the reaction of 1,2,4-trimethoxybenzene with methyl carbonochloridate. The reaction proceeds via electrophilic aromatic substitution, where an aromatic anion of 1,2,4-trimethoxybenzene, generated by a strong base like n-butyllithium (n-BuLi), attacks the electrophilic carbonyl carbon of methyl carbonochloridate. The likely balanced chemical equation for this transformation, including the formation of lithium chloride as a byproduct, is as follows:

C₉H₁₂O₃ + C₂H₃ClO₂ → C₁₁H₁₄O₅ + LiCl + C₄H₉Li → C₁₁H₁₄O₅ + LiCl + C₄H₁₀

To calculate the atom economy, the molecular weights of the reactants that contribute atoms to the final product and the molecular weight of the desired product are required.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2,4-trimethoxybenzene | C₉H₁₂O₃ | 168.19 |

| Methyl carbonochloridate | C₂H₃ClO₂ | 94.50 |

| This compound | C₁₁H₁₄O₅ | 226.23 |

| n-Butyllithium | C₄H₉Li | 64.06 |

| Lithium Chloride | LiCl | 42.39 |

| Butane | C₄H₁₀ | 58.12 |

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100%

In this synthesis, 1,2,4-trimethoxybenzene, methyl carbonochloridate, and n-butyllithium are the primary reactants.

% Atom Economy = [226.23 / (168.19 + 94.50 + 64.06)] x 100% % Atom Economy = [226.23 / 326.75] x 100% % Atom Economy ≈ 69.22%

This calculation reveals that, even with a high theoretical yield, a significant portion of the reactant mass is converted into byproducts, primarily lithium chloride and butane, which are not incorporated into the final product.

Sustainability Considerations

Beyond atom economy, a comprehensive assessment of the sustainability of a synthetic route involves evaluating several other factors as outlined by the principles of green chemistry.

Reagents and Solvents: The use of n-butyllithium presents several sustainability challenges. It is a highly pyrophoric reagent, requiring stringent safety precautions and handling in anhydrous, inert atmospheres. Its decomposition can also lead to the formation of lithium hydride, which is also flammable. Furthermore, the use of stoichiometric amounts of such a strong base generates a significant amount of waste that requires careful quenching and disposal.

Methyl carbonochloridate is a toxic and corrosive substance. Greener alternatives to such acylating agents are an active area of research. For instance, the use of dimethyl carbonate, a less hazardous and more environmentally benign methylating and carboxylating agent, is being explored for the synthesis of various esters.

The choice of solvent is also a critical factor. While the specific solvent for this reaction is not detailed in the initial high-yield report, such reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). These solvents are often volatile, flammable, and can form explosive peroxides. The development of syntheses in greener solvents, such as bio-derived solvents like Cyrene™, or even in water, is a key goal of sustainable chemistry. bohrium.com

Catalysis vs. Stoichiometric Reagents: The reliance on a stoichiometric amount of n-butyllithium to deprotonate the aromatic ring is a significant drawback from a sustainability perspective. Catalytic methods are inherently more sustainable as they reduce waste by using small amounts of a substance to facilitate the reaction. Research into catalytic C-H activation and functionalization of aromatic rings could provide a more sustainable pathway to this compound, eliminating the need for strong, stoichiometric bases.

Advanced Spectroscopic Characterization of Methyl 2,3,6 Trimethoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis for Aromatic and Methoxyl Proton Resonances

Proton NMR (¹H NMR) spectroscopy of Methyl 2,3,6-trimethoxybenzoate reveals distinct signals corresponding to the aromatic protons and the protons of the four methoxyl groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating and -withdrawing effects of the substituents on the benzene (B151609) ring. wisc.edursc.org The three methoxy (B1213986) groups (at positions 2, 3, and 6) and the methyl ester group each contribute a singlet to the spectrum, although their exact chemical shifts can vary depending on the solvent and the presence of other functionalities.

The aromatic region of the spectrum is of particular interest. The substitution pattern on the benzene ring dictates the multiplicity and coupling constants (J) of the aromatic protons. For a 2,3,6-trisubstituted pattern, one would expect to see two signals in the aromatic region, corresponding to the protons at positions 4 and 5. Their coupling pattern would provide definitive evidence for their relative positions.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.0 - 8.0 | Doublet, Triplet, or Multiplet |

| Methoxyl (-OCH₃) | 3.5 - 4.0 | Singlet |

| Ester Methyl (-COOCH₃) | 3.5 - 4.0 | Singlet |

Note: The exact chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, carbonyl, methoxyl). libretexts.org

The carbonyl carbon of the ester group typically appears significantly downfield (around 165-175 ppm) due to the deshielding effect of the double-bonded oxygen. The aromatic carbons attached to the oxygen atoms of the methoxy groups are also shifted downfield, while the other aromatic carbons resonate at higher field strengths. The carbons of the four methoxyl groups will appear in the aliphatic region of the spectrum, typically between 50 and 65 ppm. researchgate.net

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-O) | 140 - 160 |

| Aromatic (C-H) | 100 - 130 |

| Methoxyl (-OCH₃) | 50 - 65 |

Note: The exact chemical shifts can vary based on solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between different parts of the molecule. princeton.eduepfl.chyoutube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. slideshare.netresearchgate.net For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. epfl.chyoutube.comslideshare.netresearchgate.net This allows for the direct assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded to each other. slideshare.netresearchgate.net NOESY is crucial for determining the relative stereochemistry and conformation of a molecule. In the case of this compound, it can confirm the proximity of the methoxy groups to specific aromatic protons. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. escholarship.orgnih.gov It is widely used to assess the purity of volatile compounds and to confirm their identity.

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a long, thin column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for the compound, allowing for its identification by comparison with a library of known spectra. The presence of a single major peak in the gas chromatogram would indicate a high degree of purity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. alevelchemistry.co.uknih.gov This high level of accuracy allows for the determination of the elemental composition of a molecule. By comparing the experimentally measured accurate mass with the theoretical mass calculated from the molecular formula, it is possible to confirm the elemental composition of this compound (C₁₁H₁₄O₅) with a high degree of confidence.

| Technique | Information Obtained |

| GC-MS | Purity, Retention Time, Fragmentation Pattern |

| HRMS | Accurate Mass, Elemental Composition |

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C₁₁H₁₄O₅), the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 226, corresponding to the molecular weight of the compound (226.23 g/mol ).

Upon electron impact, the molecule ionizes and undergoes a series of fragmentation events, yielding characteristic daughter ions. The fragmentation of aromatic esters and ethers follows predictable pathways. nih.gov For this compound, the primary fragmentation involves the cleavage of bonds adjacent to the carbonyl and ether functional groups.

Key expected fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters and methoxy-substituted aromatic compounds is the loss of a methoxy radical from the ester group, leading to the formation of a stable acylium ion. This would produce a prominent peak at m/z 195 ([M - 31]⁺).

Loss of the carbomethoxy group (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group results in the loss of the entire carbomethoxy group, generating an ion at m/z 167 ([M - 59]⁺).

Loss of formaldehyde (B43269) (CH₂O): A characteristic fragmentation for aromatic compounds with a methoxy group ortho to another substituent is the elimination of a neutral formaldehyde molecule. This would result in a fragment ion at m/z 196 ([M - 30]⁺).

Formation of the tropylium (B1234903) ion: The aromatic ring itself can lead to characteristic fragments, such as the tropylium ion at m/z 91 or related substituted aromatic cations.

The base peak in the spectrum of a related compound, methyl 2-hydroxybenzoate, is formed by the loss of methanol (B129727) (CH₃OH) from the parent ion, a process that may also occur here, leading to a peak at m/z 194 ([M - 32]⁺). echemi.com

Table 1: Predicted EI-MS Fragmentation of this compound

| m/z Value | Ion Formula | Description of Loss |

| 226 | [C₁₁H₁₄O₅]⁺ | Molecular Ion ([M]⁺) |

| 196 | [C₁₀H₁₂O₄]⁺ | Loss of formaldehyde (CH₂O) from an ortho-methoxy group |

| 195 | [C₁₀H₁₁O₄]⁺ | Loss of a methoxy radical (•OCH₃) from the ester |

| 167 | [C₉H₁₁O₃]⁺ | Loss of the carbomethoxy radical (•COOCH₃) |

| 152 | [C₈H₈O₃]⁺ | Loss of •COOCH₃ and a methyl radical (•CH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its ester and multiple ether linkages, as well as its substituted aromatic ring.

The key vibrational modes and their expected spectral regions are:

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

C-O Stretching: The spectrum will feature multiple strong bands for C-O stretching vibrations. The ester C-O bonds typically appear between 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). The aryl ether C-O-C stretches will also contribute to this region, typically appearing as strong absorptions around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Aromatic C=C Stretching: The presence of the benzene ring will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations from the aromatic ring (sp² C-H) are expected to appear as weak to medium bands just above 3000 cm⁻¹. The C-H stretches from the methyl groups (sp³ C-H) of the ester and ether functions will appear as stronger bands just below 3000 cm⁻¹.

The data from related compounds like methyl benzoate (B1203000) and methyl 2,4,6-trimethoxybenzoate support these assignments. researchgate.netnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic (sp²) |

| 2850 - 2960 | C-H Stretch | Methyl (sp³) |

| 1720 - 1740 | C=O Stretch | Ester |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1300 | Asymmetric C-O Stretch | Ester & Aryl Ether |

| 1000 - 1100 | Symmetric C-O Stretch | Ester & Aryl Ether |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

Studies on derivatives of Methyl 3,4,5-trimethoxybenzoate (B1228286) reveal that these molecules typically crystallize in monoclinic or orthorhombic systems. researchgate.net For instance, methyl 2,6-dibromo-3,4,5-trimethoxybenzoate crystallizes in the monoclinic crystal system with the space group Cc. researchgate.net In the crystal structure of Methyl 3,4,5-trimethoxybenzoate itself, the molecule exhibits near planarity in the core structure. researchgate.net The dihedral angle between the plane of the benzene ring and the carboxylate group is small, indicating a high degree of conjugation. researchgate.net

Table 3: Crystallographic Data for a Related Compound: Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 17.2605 |

| b (Å) | 8.9082 |

| c (Å) | 8.9920 |

| β (°) | 105.922 |

Computational Chemistry Studies on Methyl 2,3,6 Trimethoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and three-dimensional arrangement of atoms in methyl 2,3,6-trimethoxybenzoate. researchgate.netnih.gov DFT methods, such as B3LYP and B3PW91, combined with appropriate basis sets like 6-311G(d,p), are frequently employed to optimize the molecular geometry and determine the most stable conformation of the molecule. epstem.netepstem.net

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface. For this compound, this would involve determining the preferred orientations of the methoxy (B1213986) and methyl ester groups relative to the benzene (B151609) ring. These calculations can reveal the extent of planarity or puckering in the molecule and identify any intramolecular interactions, such as hydrogen bonding, that might influence its structure.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. scienceopen.com The energies of the HOMO and LUMO and their energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Illustrative Calculated Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (methoxy) | ~1.36 - 1.37 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.34 Å | |

| Bond Angle | C-C-C (aromatic) | ~119 - 121° |

| C-O-C (methoxy) | ~117 - 119° | |

| O=C-O (ester) | ~124 - 126° | |

| Dihedral Angle | C-C-O-C (methoxy) | Varies with conformation |

| C-C-C(=O)-O (ester) | Varies with conformation |

Note: These are typical values and the actual calculated values would depend on the specific DFT functional and basis set used.

Theoretical Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), can be predicted. ucl.ac.uklibretexts.org Discrepancies between calculated and experimental shifts can often be resolved by considering solvent effects or by refining the conformational analysis of the molecule.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic displacements. epstem.net These calculations provide a set of normal modes, each with a specific frequency and intensity, which can be assigned to particular vibrational motions within the molecule (e.g., C=O stretching, C-H bending). Theoretical spectra are often scaled by an empirical factor to improve agreement with experimental results, accounting for anharmonicity and other systematic errors in the calculations. epstem.net

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value (Illustrative) | Experimental Value (Typical) |

| ¹H NMR Chemical Shift (ppm) | Aromatic Protons: 6.5 - 7.5 | Aromatic Protons: 6.5 - 7.5 |

| Methoxy Protons: 3.8 - 4.0 | Methoxy Protons: 3.8 - 4.0 | |

| Ester Methyl Protons: ~3.9 | Ester Methyl Protons: ~3.9 | |

| ¹³C NMR Chemical Shift (ppm) | Aromatic Carbons: 110 - 160 | Aromatic Carbons: 110 - 160 |

| Methoxy Carbons: 55 - 65 | Methoxy Carbons: 55 - 65 | |

| Ester Carbonyl Carbon: ~168 | Ester Carbonyl Carbon: ~168 | |

| Ester Methyl Carbon: ~52 | Ester Methyl Carbon: ~52 | |

| IR Vibrational Frequency (cm⁻¹) | C=O Stretch: ~1730 | C=O Stretch: ~1720 |

| C-O Stretch (methoxy): ~1250 | C-O Stretch (methoxy): ~1240 | |

| Aromatic C-H Stretch: ~3050 | Aromatic C-H Stretch: ~3000 |

Note: Predicted values are illustrative and depend on the level of theory. Experimental values are typical for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and intermolecular interactions over time.

For this compound, MD simulations can be used to study the rotational dynamics of the methoxy and ester groups, providing a more complete picture of the conformational landscape than static calculations alone. illinois.edu By simulating the molecule in a solvent, such as water or an organic solvent, the influence of the environment on its conformation and flexibility can be assessed. These simulations can also reveal the nature and strength of intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the solute and solvent molecules. This information is crucial for understanding the solubility and transport properties of the compound.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. arxiv.orgchemrxiv.org By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, and any intermediates or transition states. The transition state is a critical point on the reaction pathway that represents the energy barrier that must be overcome for the reaction to occur.

Methods such as transition state theory can be used in conjunction with quantum chemical calculations to determine the activation energy and reaction rates. For example, the hydrolysis of the ester group in this compound could be modeled to understand the influence of the methoxy substituents on the reaction mechanism and rate. Computational modeling can also be used to explore the regioselectivity and stereoselectivity of reactions, providing valuable insights for synthetic chemists. acs.org These studies can help in designing more efficient synthetic routes and in predicting the products of unknown reactions. nih.gov

Chemical Transformations and Derivatization of Methyl 2,3,6 Trimethoxybenzoate

Strategic Modifications of the Ester Moiety

The ester group in methyl 2,3,6-trimethoxybenzoate is a key site for chemical manipulation, allowing for its conversion into other important functional groups.

One of the most fundamental transformations is hydrolysis , typically achieved by heating the ester with a base like sodium hydroxide (B78521) in a solvent mixture such as methanol (B129727) and water. This process cleaves the ester bond, yielding the corresponding carboxylic acid, 2,3,6-trimethoxybenzoic acid. For instance, a similar compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, undergoes hydrolysis with sodium hydroxide in aqueous methanol to produce 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid in high yield. chemspider.com

Another crucial modification is the reduction of the ester. Powerful reducing agents like lithium aluminium hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) can be employed to convert the ester into a primary alcohol. This transformation is a common strategy in multi-step syntheses to introduce a hydroxymethyl group. For example, in the total synthesis of (-)-steganacin, a related compound, methyl 3,4,5-trimethoxybenzoate (B1228286), is reduced to the corresponding alcohol using DIBAL-H. acs.org

The ester can also be converted to an amide by reacting it with an appropriate amine. This amidation reaction provides a route to a different class of compounds with distinct properties and further synthetic potential.

These modifications of the ester group are fundamental to the role of this compound as a versatile starting material, enabling chemists to access a variety of functionalized intermediates.

Aromatic Ring Functionalization and Substitution Reactions

The electron-rich nature of the benzene (B151609) ring in this compound, due to the presence of three electron-donating methoxy (B1213986) groups, makes it susceptible to electrophilic aromatic substitution reactions.

A key example of this is halogenation . The reaction of benzene and its derivatives with halogens like chlorine or bromine, in the presence of a Lewis acid catalyst such as iron or aluminum bromide, results in the substitution of a hydrogen atom on the ring with a halogen atom. libretexts.org For instance, the bromination of methyl 3,4,5-trimethoxybenzoate with N-bromosuccinimide (NBS) proceeds efficiently to yield the corresponding brominated compound. acs.org This introduction of a halogen atom provides a handle for further transformations, such as cross-coupling reactions.

The position of substitution on the aromatic ring is directed by the existing methoxy and ester groups. The methoxy groups are ortho, para-directing, while the methyl ester is meta-directing. The interplay of these directing effects, along with steric considerations, will determine the regioselectivity of the substitution.

Investigation of Condensation Reactions and Associated Steric Challenges

Condensation reactions are vital for carbon-carbon bond formation and the construction of more complex molecular architectures. However, the steric bulk of the three methoxy groups and the ester group in this compound can present significant challenges.

The Kabbe condensation, for example, involves the reaction of a 2'-hydroxyacetophenone (B8834) with a ketone to form a chroman-4-one. orgsyn.org While this reaction is effective for a range of substrates, the steric hindrance around the reactive sites of this compound could potentially impede the approach of the reacting partners, leading to lower yields or requiring more forcing reaction conditions.

Similarly, in other condensation reactions, such as those involving the formation of hydrazones, the steric environment around the carbonyl group of the ester can influence the reaction rate and equilibrium. beilstein-journals.org The bulky methoxy groups can hinder the nucleophilic attack of the hydrazine (B178648) derivative, making the reaction less favorable compared to less substituted analogues. Overcoming these steric challenges often requires careful selection of catalysts, reaction conditions, and sometimes the use of more reactive derivatives.

Utility as a Building Block in Complex Chemical Synthesis

The diverse reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Precursor in the Synthesis of Pharmaceutical Intermediates

The structural motif of a substituted benzene ring is a common feature in many pharmaceutical compounds. This compound serves as a starting material for the synthesis of key intermediates. For instance, 2,3,6-trimethylphenol, a crucial intermediate in the synthesis of Vitamin E, can be produced through the methylation of phenolic compounds. google.comgoogle.com Although not a direct transformation of this compound, the underlying principles of manipulating substituted aromatic rings are relevant. The synthesis of dibenzocyclooctadiene lignan (B3055560) lactones like (-)-steganacin, which exhibit significant anti-cancer activity, often involves intermediates derived from substituted benzoic acids. acs.orgacs.org

Synthesis of Agrochemical Components

The development of new agrochemicals often relies on the synthesis of novel molecular scaffolds. The substituted aromatic structure of this compound can be incorporated into potential herbicides, fungicides, or insecticides. For example, the halogenated derivatives of this compound can be used in cross-coupling reactions to build more complex structures with potential biological activity.

Development of Fine Chemicals and Specialty Materials

This compound and its derivatives are also employed in the synthesis of fine chemicals and specialty materials. For example, bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide, a photoinitiator for dental adhesives, is synthesized from a substituted benzoic acid derivative. beilstein-journals.org The synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, known as synthetic oak moss and used as a fragrance, highlights the utility of substituted benzoates in the fragrance industry. google.com

Structure Property Relationship Studies in Methyl 2,3,6 Trimethoxybenzoate Analogues

Influence of Methoxyl Substituent Positions on Molecular Properties and Reactivity

However, the positions of these groups relative to each other and to the electron-withdrawing methyl ester group (-COOCH₃) are critical. In methyl 2,3,6-trimethoxybenzoate, the methoxyl groups at positions 2 and 6 exert a significant steric hindrance around the ester group, potentially influencing its conformation and reactivity. Electronically, these two groups, being ortho to the ester, along with the group at position 3 (meta to the ester), create a highly electron-rich system. The reactivity and orientation of substitution in electrophilic aromatic substitution reactions are guided by the net electronic effect of these groups.

Studies on related substituted aromatic compounds have consistently shown that the position of a methoxy (B1213986) group significantly impacts molecular properties. For instance, research on various methoxy-substituted compounds demonstrates that altering the substituent from the ortho to meta or para position can drastically change the molecule's pharmacokinetic properties and biological interactions. nih.gov For benzoates, the position of electron-donating groups influences the electron density at different carbon atoms of the ring, thereby directing the regioselectivity of further chemical reactions. mdpi.com The specific 2,3,6-pattern in the target compound results in a unique distribution of electron density that is distinct from other trimethoxybenzoate isomers, such as the 2,4,6- or 3,4,5-substituted analogues.

| Isomer | Key Positional Features | Predicted Influence on Reactivity | Predicted Influence on Physical Properties |

|---|---|---|---|

| This compound | Two ortho groups (2,6) to the ester; one meta group (3). Steric crowding around the ester. | High ring activation. Steric hindrance may reduce the reactivity of the ester group. Electrophilic attack is directed to the C5 position. | Likely high dipole moment. Steric effects may influence crystal packing and melting point. |

| Methyl 3,4,5-trimethoxybenzoate (B1228286) | Symmetrical substitution. Two meta groups (3,5) and one para group (4) to the ester. | High ring activation. Less steric hindrance at the ester group compared to the 2,6-substituted isomer. Electrophilic attack is directed to C2 and C6 positions. | Symmetrical structure may lead to higher melting point and different solubility profile. |

| Methyl 2,4,6-trimethoxybenzoate | Symmetrical substitution. Two ortho groups (2,6) and one para group (4) to the ester. | Very high ring activation due to synergistic effects. Steric hindrance at the ester is significant. Electrophilic attack is directed to C3 and C5 positions. | High polarity. Strong electronic effects from this substitution pattern. |

Systematic Chemical Modification for Property Modulation and Optimization

Systematic chemical modification is a cornerstone of medicinal and materials chemistry, allowing for the fine-tuning of a molecule's properties. This compound serves as a valuable scaffold for such modifications. The two primary sites for modification are the ester group and the aromatic ring.

One of the most fundamental modifications is the saponification (hydrolysis) of the methyl ester to its corresponding carboxylic acid, 2,3,6-trimethoxybenzoic acid. researchgate.net This transformation is a gateway to a vast array of other functional groups. The resulting carboxylic acid can be converted into:

Different Esters: Reaction with various alcohols can modulate properties like volatility, solubility, and steric bulk.

Amides: Reaction with primary or secondary amines introduces hydrogen bond donors and acceptors, significantly altering polarity, solubility, and intermolecular interactions. acs.org The ability of amide groups to form robust hydrogen-bonding networks is a key strategy in designing molecular receptors and self-assembling systems. acs.org

More Complex Structures: The carboxylic acid is a key intermediate in condensation reactions. For example, it has been condensed with phloroglucinol (B13840) using Eaton's reagent to synthesize xanthone (B1684191) frameworks, demonstrating its utility as a building block for more complex heterocyclic systems. researchgate.net

Further modifications can be performed on the aromatic ring, although the high degree of substitution and the activating nature of the methoxy groups present a challenge for regioselectivity. Demethylation of one or more methoxy groups to hydroxyl groups would dramatically alter the compound's properties, introducing acidic protons and the potential for hydrogen bonding, thereby increasing polarity and water solubility. Conversely, the synthesis can start from different precursors, such as other trimethoxybenzene isomers, to systematically vary the methoxy substitution pattern and explore the resulting property space.

| Initial Group | Modification Reaction | Resulting Group | Primary Property Change |

|---|---|---|---|

| Methyl Ester (-COOCH₃) | Saponification | Carboxylic Acid (-COOH) | Increases polarity and acidity; enables further derivatization. |

| Carboxylic Acid (-COOH) | Esterification (e.g., with Ethanol) | Ethyl Ester (-COOCH₂CH₃) | Decreases polarity; increases lipophilicity compared to the acid. |

| Carboxylic Acid (-COOH) | Amidation (e.g., with Ammonia) | Primary Amide (-CONH₂) | Significantly increases polarity and hydrogen bonding capability. |

| Methoxy Group (-OCH₃) | Demethylation | Hydroxyl Group (-OH) | Introduces acidity and strong hydrogen bonding; increases polarity. |

Theoretical Approaches and Computational Descriptors for Structure-Property Correlations

Alongside experimental work, theoretical and computational methods provide invaluable insight into the structure-property relationships of molecules like this compound. These approaches can predict molecular properties, explain experimental observations, and guide the design of new analogues with desired characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comrsc.org By solving approximations of the Schrödinger equation, DFT can accurately calculate various molecular properties.

Key computational descriptors derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical stability and can be correlated with the molecule's electronic absorption spectrum. rsc.orgresearchgate.net For an electron-rich molecule like this compound, the HOMO is expected to be delocalized across the trimethoxy-substituted ring, and its energy would be relatively high, indicating susceptibility to oxidation or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. This tool is instrumental in predicting sites of intermolecular interactions.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken or Hirshfeld population analysis) can help rationalize reactivity. mdpi.com For instance, identifying the carbon atoms with the most negative charge on the aromatic ring can help predict the most likely sites for electrophilic substitution.

These computational descriptors can be used to build Quantitative Structure-Property Relationship (QSPR) models, which are mathematical equations that correlate structural features with physical, chemical, or biological properties. By generating these models for a series of analogues, chemists can predict the properties of yet-unsynthesized compounds, thereby optimizing the design process and reducing experimental effort.

| Descriptor | Definition | Predicted Property/Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to ionization potential and electron-donating ability (nucleophilicity). Higher energy indicates greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron affinity and electron-accepting ability (electrophilicity). Lower energy indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability and electronic excitation energy. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Predicts solubility in polar solvents and the strength of dipole-dipole interactions. |

| Molecular Electrostatic Potential (MEP) | Shows the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor sites, predicting regions for electrophilic, nucleophilic, and non-covalent interactions. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 3,4,5-trimethoxybenzoate, and how do they influence experimental handling?

- Answer : The compound is a white to off-white crystalline powder with a melting point of 82–84°C and a boiling point of 274–275°C. Its density is approximately 1.134 g/cm³ at 20°C, and it is sparingly soluble in water but soluble in organic solvents like ethanol and dichloromethane. These properties necessitate storage at 2–8°C in airtight, light-protected containers to prevent degradation .

Q. What synthetic methodologies are commonly used to prepare Methyl 3,4,5-trimethoxybenzoate?

- Answer : The primary route involves esterification of 3,4,5-trimethoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative methods include methylation of gallic acid derivatives followed by selective protection/deprotection of hydroxyl groups. The compound is also synthesized as a key intermediate in the production of trimethoprim, an antibacterial agent .

Q. How is the structural identity of Methyl 3,4,5-trimethoxybenzoate confirmed in synthetic workflows?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substitution patterns and ester functionality. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 226.0841 (calculated for C₁₁H₁₄O₅). Purity is validated via HPLC (≥98–99.75%) with UV detection at 254 nm .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for Methyl 3,4,5-trimethoxybenzoate derivatives in pharmacological studies?

- Answer : Modifications to the methoxy groups significantly impact bioactivity. For example:

- Anticancer activity : Bromination or nitration at the aromatic ring (e.g., derivatives in Scheme 1 of ) enhances cytotoxicity against melanoma cells by disrupting redox balance.

- Analgesic activity : Substitution with dimethylamino-phenylbutyl groups (e.g., in ) increases opioid receptor agonism, modulating gastrointestinal motility and pain pathways .

Q. What analytical challenges arise in quantifying Methyl 3,4,5-trimethoxybenzoate in complex matrices, and how are they addressed?

- Answer : Co-elution with structurally similar esters (e.g., methyl gallate derivatives) can occur in GC-MS or HPLC. Solutions include:

- Chromatographic optimization : Use of reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) and 0.1% formic acid to improve peak resolution.

- Mass spectrometry : Selective ion monitoring (SIM) for m/z 226→181 fragmentation patterns enhances specificity in biological samples .

Q. How is Methyl 3,4,5-trimethoxybenzoate utilized in the development of hybrid pharmacophores?

- Answer : The trimethoxybenzoyl moiety is incorporated into heterocyclic scaffolds (e.g., thiazolo[3,2-a]pyrimidines in or triazolo-thiadiazoles in ) to enhance binding affinity for kinase or protease targets. Computational docking studies guide regioselective modifications to optimize steric and electronic interactions .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported biological activities of Methyl 3,4,5-trimethoxybenzoate derivatives?

- Answer : Variations in assay conditions (e.g., cell lines, concentration ranges) may explain conflicting results. For example:

- Antiproliferative activity against melanoma cells () vs. lack of efficacy in non-melanoma models requires cross-validation using standardized protocols (e.g., MTT assays with IC₅₀ calculations).

- Contradictory opioid receptor binding data ( vs. 18) may arise from differences in radioligand displacement methods. Systematic SAR studies with controlled substituent variations are recommended .

Methodological Recommendations

Q. What strategies are effective in scaling up Methyl 3,4,5-trimethoxybenzoate synthesis while maintaining purity?

- Answer :

- Catalytic optimization : Use immobilized lipases (e.g., Candida antarctica lipase B) for solvent-free esterification to reduce byproducts.

- Crystallization : Recrystallization from ethanol/water (7:3 v/v) yields >99% purity. Monitor crystal morphology via polarized light microscopy to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.